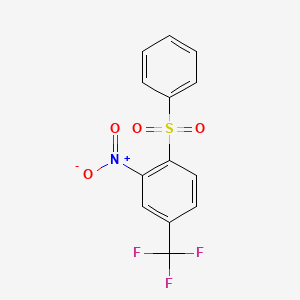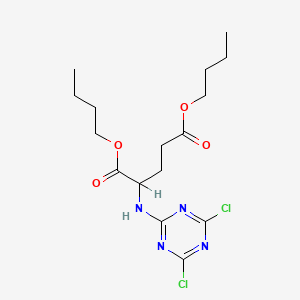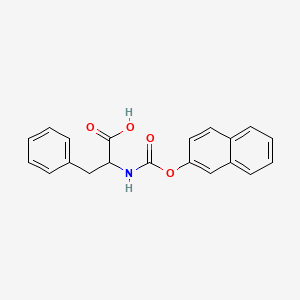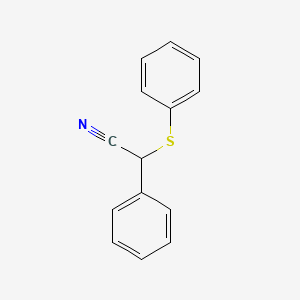
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide is a complex organic compound characterized by the presence of a hydroxy group, a phenylsulfonyl group, and a trifluoromethyl group attached to an azane oxide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the nucleophilic trifluoromethylation of phenylsulfonyl derivatives. This process can be achieved through the formation of electron donor-acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, followed by an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azane oxide core can be reduced to amines under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azane oxide core can produce amines.
Wissenschaftliche Forschungsanwendungen
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The phenylsulfonyl group can participate in electron transfer processes, while the hydroxy group can form hydrogen bonds, influencing the compound’s overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl phenyl sulfone: A nucleophilic trifluoromethylating agent used in various organic reactions.
Trifluoromethyl ketones: Valuable synthetic targets with applications in pharmaceuticals and agrochemicals.
Uniqueness
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide stands out due to its combination of functional groups, which impart unique reactivity and stability. The presence of both a hydroxy group and an azane oxide core distinguishes it from other trifluoromethyl-containing compounds, making it a versatile and valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
2795-60-0 |
|---|---|
Molekularformel |
C13H8F3NO4S |
Molekulargewicht |
331.27 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO4S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
KERXJRVFGPTLCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)

![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)


